molecular formula C7H6BrN3 B1271578 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine CAS No. 42869-47-6

6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine

Cat. No. B1271578
CAS RN: 42869-47-6
M. Wt: 212.05 g/mol
InChI Key: UQGVKOABQVMENO-UHFFFAOYSA-N
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Description

6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine is a chemical compound with the molecular formula C7H6BrN3 . It is a solid substance at ambient temperature .


Synthesis Analysis

The synthesis of 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine involves alkylation reactions under phase transfer catalysis (PTC) conditions . The reaction of 5-bromopyridine-2,3-diamine with benzaldehyde affords the corresponding 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine . The alkylation reaction of this compound gives two regioisomers, N3 and N4 .


Molecular Structure Analysis

The molecular structure of 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine was elucidated based on different spectral data (1H NMR, 13C NMR), X-Ray diffraction, and theoretical study using the DFT method .


Chemical Reactions Analysis

The chemical reactions involving 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine are primarily alkylation reactions . The reaction of the compound with a series of halogenated derivatives under PTC conditions allows the isolation of the expected regioisomers .


Physical And Chemical Properties Analysis

6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine is a solid substance at ambient temperature . It has a molecular weight of 212.05 .

Scientific Research Applications

Medicinal Chemistry: Drug Development

6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine serves as a key scaffold in medicinal chemistry due to its structural similarity to biologically active molecules . It is used in the synthesis of various pharmaceutical compounds , including those with potential antiviral and antiproliferative activities .

Material Science: Electronic and Photonic Materials

The compound’s unique structure makes it suitable for use in material science , particularly in the development of electronic and photonic materials . Its heterocyclic nature allows for the creation of materials with specific electrical properties .

Antiviral Research: Therapeutic Agents

Research indicates that derivatives of 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine may exhibit antiviral properties . Studies are ongoing to assess its efficacy as a therapeutic agent against various viral infections .

Antimicrobial Applications: New Derivatives

The compound is used to synthesize new derivatives with antimicrobial features . These derivatives are being explored for their potential to combat bacterial and fungal infections .

Chemical Synthesis: Alkylation Reactions

6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine is involved in alkylation reactions , which are crucial for creating a wide range of chemical entities . These reactions often lead to the formation of monoalkylated and polyalkylated products , expanding the compound’s utility in synthetic chemistry .

Analytical Chemistry: Reference Standards

Due to its well-defined structure and properties, this compound can be used as a reference standard in analytical chemistry. It helps in the quantification and qualification of chemical substances in various samples .

Safety and Hazards

The safety information for 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine indicates that it is harmful by inhalation, in contact with skin, and if swallowed . It has a GHS07 pictogram and a warning signal word .

Future Directions

The future directions for 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine could involve further exploration of its antimicrobial features . Additionally, compounds with the imidazopyridine core are being investigated for their potential therapeutic significance in various disease conditions .

properties

IUPAC Name

6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c1-4-10-6-2-5(8)3-9-7(6)11-4/h2-3H,1H3,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQGVKOABQVMENO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1)C=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365715
Record name 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine

CAS RN

42869-47-6
Record name 6-Bromo-2-methyl-3H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-bromo-2-methyl-1H-imidazo[4,5-b]pyridine
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